1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)
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Overview
Description
1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) is a compound that belongs to the class of heterocyclic organic compounds It features a fused bicyclic structure consisting of a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) can be achieved through a diastereoselective synthesis strategy. One notable method involves the use of a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This process includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalyst loading, and purification processes to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a PAR1 antagonist, it inhibits the action of thrombin on platelet aggregation, which is crucial in preventing thrombotic cardiovascular events . The compound’s structure allows it to bind to the receptor and block its activity, thereby exerting its effects.
Comparison with Similar Compounds
1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) can be compared with other similar compounds, such as:
Octahydrocyclopenta[c]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atom.
Octahydrocyclopenta[c]pyran: This compound has a similar fused bicyclic structure but contains an oxygen atom instead of a nitrogen atom.
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
CJNWCWVQGCSQRA-HTQZYQBOSA-N |
Isomeric SMILES |
C1C[C@@H]2CCCN[C@@H]2C1 |
Canonical SMILES |
C1CC2CCCNC2C1 |
Origin of Product |
United States |
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